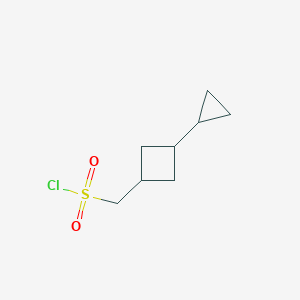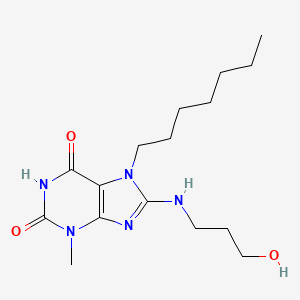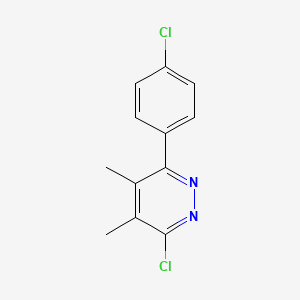
3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine” is a chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” without any representation or warranty . The molecular formula of the compound is C10H6Cl2N2 .
Physical And Chemical Properties Analysis
The compound is a solid . The molecular weight of the compound is 225.07 g/mol .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The creation of new heterocyclic compounds with potential biological activities often involves the use of pyridazine derivatives. For example, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid was reacted with antipyrin to yield butanoic acid derivatives, which were further used to prepare pyridazinone derivatives. These derivatives showed antimicrobial and antifungal activities (Sayed et al., 2003).
Drug Labeling and Distribution Studies
- Iodine-131 labeled drugs, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, were synthesized for body distribution studies in rats. The differential concentration of these compounds in various body parts like the lungs and brain highlights their potential in nuclear medicine and brain scanning applications (Braun et al., 1977).
Environmental Degradation Studies
- The degradation of antimicrobial compounds like 4-Chloro-3,5-dimethylphenol in the water was studied using UV and UV/persulfate processes. Advanced oxidation processes were explored for their efficacy in removing such compounds from wastewater, contributing significantly to environmental remediation research (Li et al., 2020).
Antischizophrenic Activity of Phenothiazine Drugs
- Research on chlorpromazine, a phenothiazine drug, revealed its potential as an antischizophrenic medication. Studies showed that chlorpromazine might mimic the conformation of dopamine, correlating with its antischizophrenic efficacy (Horn & Snyder, 1971).
Dye Synthesis and Biological Activity
- Novel heterocyclic aryl monoazo organic compounds, including pyridazine derivatives, were synthesized and used in dyeing polyester fibers. These compounds were screened for their antioxidant, antitumor, and antimicrobial activities, highlighting their multifaceted applications in textiles and biomedicine (Khalifa et al., 2015).
Molecular Electronics and Photonics
- Research on pyrazine derivatives, including 2,5-di(aryleneethynyl)pyrazine derivatives, focused on their structural and optoelectronic properties. These studies are crucial for advancements in molecular electronics and photonics, particularly in light-emitting devices (Zhao et al., 2004).
Corrosion Inhibition in Metals
- Pyridazine derivatives were tested for their potential in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions. This research is important for industrial applications where metal corrosion is a significant concern (Olasunkanmi et al., 2018).
Development of Antioxidant and Anti-Inflammatory Agents
- Novel pyrimidine and its triazole fused derivatives were synthesized and investigated for their antioxidant and anti-inflammatory activities. Such research aids in the development of new therapeutic agents for various inflammatory and oxidative stress-related diseases (Bhalgat et al., 2014).
Synthesis of Novel Benzenesulfonamide Derivatives for Antitumor Activity
- The synthesis of new benzenesulfonamide derivatives and their evaluation for antitumor activity against cell lines like HepG2 and MCF-7. This research contributes to the ongoing search for effective cancer treatments (Fahim & Shalaby, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-6-(4-chlorophenyl)-4,5-dimethylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-7-8(2)12(14)16-15-11(7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXRONBXXUIZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1C2=CC=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)
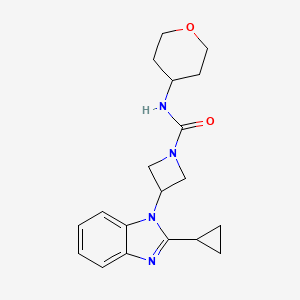
![3-(4-Methoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2929191.png)
![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)
![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)
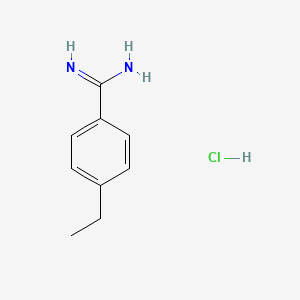
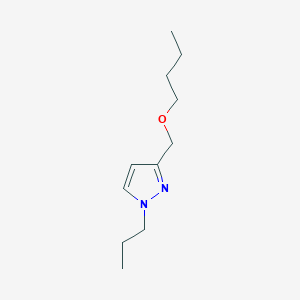
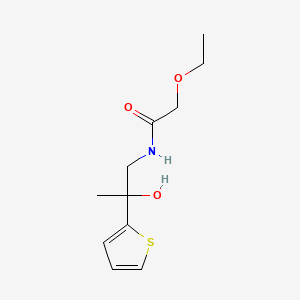
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2929199.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)
![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2929202.png)
